molecular formula C15H14N6O B14938984 7-Ethyl-4-imino-8-(4-methoxyphenyl)-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile

7-Ethyl-4-imino-8-(4-methoxyphenyl)-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile

Cat. No.: B14938984
M. Wt: 294.31 g/mol
InChI Key: QLDMDIKYMNBFTC-UHFFFAOYSA-N
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Description

7-Ethyl-4-imino-8-(4-methoxyphenyl)-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique structure that combines pyrazolo, triazine, and carbonitrile moieties, making it a subject of study for its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-4-imino-8-(4-methoxyphenyl)-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile typically involves the reaction of ethyl 3-aryl-2-cyanoprop-2-enoates with N1, N3-bis(2-methoxyphenyl)propanediamide. This reaction is carried out in the presence of triethylamine in anhydrous ethanol, both at room temperature and under reflux conditions . The reaction yields the desired product through intramolecular heterocyclization of the primary Michael adducts.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions: 7-Ethyl-4-imino-8-(4-methoxyphenyl)-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring and the heterocyclic core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Ethyl-4-imino-8-(4-methoxyphenyl)-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 7-Ethyl-4-imino-8-(4-methoxyphenyl)-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile stands out due to its unique combination of pyrazolo, triazine, and carbonitrile moieties. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H14N6O

Molecular Weight

294.31 g/mol

IUPAC Name

4-amino-7-ethyl-8-(4-methoxyphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile

InChI

InChI=1S/C15H14N6O/c1-3-11-13(9-4-6-10(22-2)7-5-9)15-19-18-12(8-16)14(17)21(15)20-11/h4-7H,3,17H2,1-2H3

InChI Key

QLDMDIKYMNBFTC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(=C(N=NC2=C1C3=CC=C(C=C3)OC)C#N)N

Origin of Product

United States

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